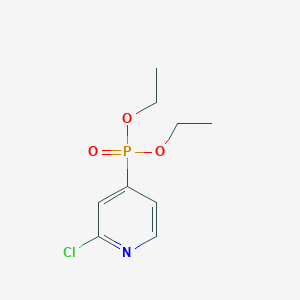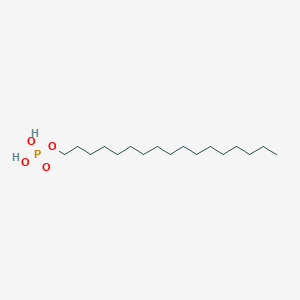
2-(4'-Methyl-4-biphenylyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Methyl-4-biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a biphenyl group that has a methyl substituent at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-4-biphenylyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methylbiphenyl is coupled with a halogenated pyrrole under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures.
Another method involves the Paal-Knorr synthesis, where a diketone precursor is cyclized in the presence of an amine to form the pyrrole ring . This method is advantageous due to its simplicity and the mild reaction conditions required.
Industrial Production Methods
Industrial production of 2-(4’-Methyl-4-biphenylyl)pyrrole may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be implemented to make the process more sustainable.
化学反応の分析
Types of Reactions
2-(4’-Methyl-4-biphenylyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学的研究の応用
2-(4’-Methyl-4-biphenylyl)pyrrole has several applications in scientific research:
作用機序
The mechanism of action of 2-(4’-Methyl-4-biphenylyl)pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler heterocyclic compound with similar aromatic properties.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activities.
Uniqueness
2-(4’-Methyl-4-biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts additional steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new materials and drugs .
特性
分子式 |
C17H15N |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C17H15N/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-3-2-12-18-17/h2-12,18H,1H3 |
InChIキー |
IDMCFNMXZULHIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)





![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)




![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)


